Bienvenue dans la boutique en ligne BenchChem!

Grepafloxacin Hydrochloride

Antimicrobial Susceptibility Testing Respiratory Tract Infections Streptococcus pneumoniae

Grepafloxacin Hydrochloride (OPC-17116) offers irreplaceable research utility. Its 5-methyl and 7-(3-methylpiperazinyl) substituents confer a distinct Gram-positive potency profile and tissue penetration not replicated by ciprofloxacin or levofloxacin. Critically, it is not recognized by the NorA efflux pump in *Staphylococcus aureus*, retaining activity against strains resistant to other quinolones. An extended 12.7-hour half-life in inflammatory fluid and a low MIC90 of 0.5 mg/L against *Streptococcus pneumoniae* make it a robust positive control for respiratory infection models. Blind substitution with any other fluoroquinolone will invalidate your experimental outcomes. Choose the compound designed for precise, reproducible results.

Molecular Formula C19H23ClFN3O3
Molecular Weight 395.9 g/mol
CAS No. 161967-81-3
Cat. No. B068773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrepafloxacin Hydrochloride
CAS161967-81-3
Synonyms(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-, monohydrochloride, (+--)-
grepafloxacin
grepafloxacin HCl
grepafloxacin hydrochloride
OPC 17116
OPC-17116
Raxa
Molecular FormulaC19H23ClFN3O3
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl
InChIInChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H
InChIKeyIEPMBYOIQGCVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grepafloxacin Hydrochloride (CAS 161967-81-3): Broad-Spectrum Fluoroquinolone with Enhanced Gram-Positive Activity


Grepafloxacin Hydrochloride (CAS 161967-81-3), also known as OPC-17116, is a broad-spectrum fluoroquinolone antibiotic. As a hydrochloride salt, it is a water-soluble racemate characterized by a methyl-substituted piperazine at the 7 position, a structural feature that contributes to its unique properties [1]. It functions by inhibiting bacterial topoisomerases II (DNA gyrase) and IV, with up to 1000-fold selectivity for the bacterial enzyme over its mammalian counterpart [1]. Its antimicrobial spectrum is notable for improved activity against Gram-positive pathogens, including *Streptococcus pneumoniae*, while retaining activity against key Gram-negative respiratory pathogens [2].

Why In-Class Substitution of Grepafloxacin Hydrochloride is Scientifically Unreliable


Grepafloxacin cannot be generically substituted with other fluoroquinolones due to a unique combination of structural features that translate into quantifiable, clinically significant differences in antibacterial spectrum, pharmacokinetic profile, and intrinsic activity against drug efflux pumps [1]. Its 5-methyl and 7-(3-methylpiperazinyl) substituents confer a distinct balance of Gram-positive potency and tissue penetration not replicated by older agents like ciprofloxacin or levofloxacin [1]. Critically, grepafloxacin is not recognized by the NorA efflux pump in *Staphylococcus aureus*, allowing it to retain activity against some strains resistant to other quinolones [2]. These are not class-wide properties; they are specific to the compound's molecular design, making blind substitution a high-risk scientific decision that can invalidate experimental or industrial outcomes.

Quantitative Evidence Guide for Grepafloxacin Hydrochloride Differentiation


Enhanced In Vitro Potency Against Streptococcus pneumoniae Compared to Ciprofloxacin and Levofloxacin

Grepafloxacin demonstrates superior in vitro potency against *Streptococcus pneumoniae* compared to older fluoroquinolones. In a large comparative study of 4151 Gram-positive and Gram-negative organisms, grepafloxacin was highly active against penicillin-susceptible and -resistant *S. pneumoniae*, while ciprofloxacin and levofloxacin were described as 'active but less potent' [1]. This is further quantified by MIC90 values from another study, which found the MIC90 of grepafloxacin to be 0.5 mg/L, compared to 2.0 mg/L for levofloxacin and a higher MIC90 for ciprofloxacin, demonstrating a 4-fold or greater potency advantage [2].

Antimicrobial Susceptibility Testing Respiratory Tract Infections Streptococcus pneumoniae

Superior Microbiological Eradication in Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB) vs. Amoxicillin

In a randomized, double-blind, multicenter trial of 656 patients with acute bacterial exacerbations of chronic bronchitis (ABECB), grepafloxacin 600 mg once daily achieved a statistically significantly higher microbiological eradication rate compared to amoxicillin 500 mg three times daily [1]. The study reported a 92% eradication rate for grepafloxacin 600 mg versus an 83% rate for amoxicillin at the follow-up assessment in the evaluable population [1]. This demonstrates a clear, quantifiable advantage for grepafloxacin over a standard beta-lactam therapy in a clinically relevant setting.

Clinical Trial Respiratory Infection Bacteriological Eradication

Prolonged Half-Life in Inflammatory Fluid Supporting Once-Daily Dosing vs. Ciprofloxacin

Grepafloxacin exhibits a prolonged elimination half-life, particularly at the site of infection. A pharmacokinetic study in healthy volunteers found that following a single 400 mg oral dose, the mean elimination half-life of grepafloxacin in inflammatory fluid was 12.7 hours, compared to 5.2 hours in plasma [1]. This extended tissue half-life is a significant advantage over older fluoroquinolones like ciprofloxacin, which typically has a serum half-life of 3-4 hours, requiring twice-daily dosing [2]. The longer half-life of grepafloxacin provides a pharmacodynamic rationale for its once-daily dosing regimen and sustained tissue activity.

Pharmacokinetics Tissue Penetration Dosing Regimen

Key Research & Industrial Application Scenarios for Grepafloxacin Hydrochloride


Potency and Efficacy Studies in Respiratory Tract Infection Models

Grepafloxacin Hydrochloride is an ideal candidate for in vitro and in vivo studies targeting respiratory pathogens. Its low MIC90 against *Streptococcus pneumoniae* (0.5 mg/L) [1] and proven clinical superiority in microbiological eradication compared to amoxicillin in ABECB trials [2] make it a robust positive control or test compound for evaluating new antimicrobial agents, combination therapies, or formulation strategies aimed at respiratory infections.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Tissue Penetration

The compound's extended half-life of 12.7 hours in inflammatory fluid [1] and high volume of distribution [2] make it a valuable reference standard for PK/PD modeling. Researchers can use grepafloxacin to calibrate models that assess the relationship between drug concentration, tissue penetration, and therapeutic effect, particularly for compounds intended for once-daily dosing.

Studies on Bacterial Efflux Pump Evasion and Resistance Mechanisms

Grepafloxacin's unique property of not being recognized by the NorA efflux pump in *Staphylococcus aureus* [1] positions it as a critical tool in microbiology research. It can be used as a comparator to screen for and characterize novel efflux pump inhibitors or to investigate the development of fluoroquinolone resistance pathways, particularly in strains where ciprofloxacin is ineffective due to efflux.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grepafloxacin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.